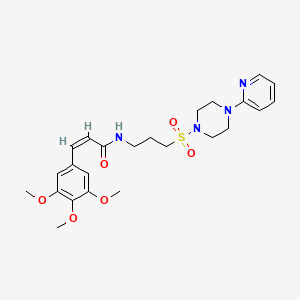![molecular formula C17H22N4O2S B2838525 N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415632-31-2](/img/structure/B2838525.png)
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with ion channels. This compound binds to the channel pore and blocks the flow of ions through the channel. This blockade can be reversible or irreversible depending on the specific channel and the concentration of the compound used. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on ion channels.
Biochemical and Physiological Effects:
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain types of cancer cells. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is its potency as an ion channel blocker. This makes it a valuable tool for investigating the function of ion channels in various physiological processes. However, one limitation of this compound is its potential for off-target effects. Because it can bind to a variety of ion channels, it may also affect channels that are not the target of the experiment. Careful experimental design and analysis are necessary to ensure that the effects observed are due to the specific ion channel being studied.
Direcciones Futuras
There are many potential future directions for research on N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. One area of research could be the development of more selective ion channel blockers that target specific channels without affecting others. Another area of research could be the investigation of the compound's anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps. The starting materials are 3-methylquinoxaline and piperidine, which are reacted together to form the intermediate N-(3-methylquinoxalin-2-yl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride to form the final product N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. The synthesis of this compound requires expertise in organic chemistry and careful attention to detail to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been used in a variety of scientific research applications. One area of research where this compound has been particularly useful is in the study of ion channels. Ion channels are proteins that are responsible for the flow of ions across cell membranes, and they play a crucial role in many physiological processes. N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to be a potent blocker of certain types of ion channels, making it a valuable tool for investigating their function.
Propiedades
IUPAC Name |
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-17(19-16-5-3-2-4-15(16)18-12)21-10-8-13(9-11-21)20-24(22,23)14-6-7-14/h2-5,13-14,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVQQBLXSOWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2838443.png)

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)


![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)
